molecular formula C15H9Cl2N3O3S2 B3652817 N-(2,6-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(2,6-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B3652817
M. Wt: 414.3 g/mol
InChI Key: HHVKADBECMKXLO-UHFFFAOYSA-N
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Description

The compound “N-(2,6-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide” is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thioether group (-S-), and a nitro group (-NO2). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, thioether, and nitro groups would likely have a significant impact on the molecule’s shape and electronic structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These could include its melting point, boiling point, solubility, stability, and reactivity. Without specific data, it’s challenging to provide an analysis of these properties for this compound .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is often determined through biological studies. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide a detailed safety and hazard analysis for this compound .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses, and biological studies to determine its mechanism of action .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O3S2/c16-9-2-1-3-10(17)14(9)19-13(21)7-24-15-18-11-5-4-8(20(22)23)6-12(11)25-15/h1-6H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVKADBECMKXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
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N-(2,6-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 3
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N-(2,6-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 4
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N-(2,6-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 5
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N-(2,6-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

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